molecular formula C16H11NO2 B8788242 4-Phenylquinoline-2-carboxylic acid CAS No. 61652-16-2

4-Phenylquinoline-2-carboxylic acid

Cat. No.: B8788242
CAS No.: 61652-16-2
M. Wt: 249.26 g/mol
InChI Key: IBXMDQVFEDWKBY-UHFFFAOYSA-N
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Description

4-Phenylquinoline-2-carboxylic acid is a quinoline derivative characterized by a phenyl group at the 4-position and a carboxylic acid moiety at the 2-position of the quinoline ring. This compound serves as a key intermediate in medicinal chemistry due to its structural versatility, enabling modifications that enhance pharmacological properties such as antibacterial, antiviral, and anti-inflammatory activities . Its synthesis typically involves condensation reactions between aniline derivatives and aldehydes, followed by cyclization and functionalization steps .

Properties

CAS No.

61652-16-2

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

4-phenylquinoline-2-carboxylic acid

InChI

InChI=1S/C16H11NO2/c18-16(19)15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H,(H,18,19)

InChI Key

IBXMDQVFEDWKBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The bioactivity of quinoline-2-carboxylic acid derivatives is highly dependent on substituents at the phenyl ring and quinoline core. Key structural analogs include:

Compound Name Substituents/Modifications Key Properties
2-(4-Bromophenyl)quinoline-4-carboxylic acid Bromine at 4-phenyl position Enhanced lipophilicity; used in antibacterial studies
8-Methyl-2-phenylquinoline-4-carboxylic acid Methyl at quinoline 8-position Increased steric hindrance; impacts enzyme binding
2-Styryl-quinoline-4-carboxylic acid Styryl group at 2-position Extended conjugation; potential fluorescence properties
4-Hydroxyquinoline-2-carboxylic acid Hydroxyl at quinoline 4-position Higher acidity (pKa ~3.5); influences solubility and hydrogen bonding
Thieno[3,2-c]-4-phenylquinoline-2-carboxylic acid Fused thieno ring Enhanced π-π stacking; improved pharmacokinetics

Key Observations :

  • Electron-withdrawing groups (e.g., bromine, chlorine) increase lipophilicity and membrane penetration, critical for antimicrobial activity .
  • Hydroxyl groups enhance water solubility but reduce metabolic stability due to susceptibility to glucuronidation .
  • Heterocyclic fusion (e.g., thieno rings) improves binding affinity to biological targets via additional hydrophobic interactions .

Key Challenges :

  • Decarboxylation risk: High-temperature reactions (e.g., ethanol reflux) may lead to loss of the carboxylic acid group .
  • Purification : Bromine or methyl substituents require chromatography for isolation .

Structure-Activity Relationships :

  • Amino groups at the 4-phenyl position improve S. aureus inhibition due to hydrogen bonding with bacterial enzymes .
  • Electron-deficient substituents (e.g., CF₃) enhance activity against Gram-negative bacteria like E. coli .
  • Bromine substituents show potent activity but higher cytotoxicity, limiting therapeutic utility .

Q & A

Q. What are the common synthetic routes for 4-phenylquinoline-2-carboxylic acid derivatives, and how are reaction conditions optimized?

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids, involving condensation of isatin derivatives with ketones in alkaline media . For this compound derivatives, substituent-specific modifications (e.g., chloro, methoxy, or methyl groups) require tailored approaches. For example, 2-(4-methylphenyl)quinoline-4-carboxylic acid is synthesized via cyclocondensation of 4-methylbenzaldehyde with aniline derivatives under acidic conditions, achieving yields >80% when using acetic acid as a catalyst . Optimization factors include:

  • Catalyst selection : Palladium or copper catalysts enhance cyclization efficiency in heterocyclic systems .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature control : Reactions at 80–100°C minimize side-product formation .

Q. How is X-ray crystallography applied to confirm the structural configuration of this compound derivatives?

Single-crystal X-ray diffraction is critical for resolving stereochemical ambiguities. For instance, the crystal structure of 2-(4-methylphenyl)quinoline-4-carboxylic acid revealed a planar quinoline core with a dihedral angle of 12.5° between the phenyl and quinoline rings, confirming regioselective functionalization . Key parameters analyzed:

  • Bond lengths and angles : C–C bonds in the quinoline ring average 1.39 Å, consistent with aromaticity .
  • Hydrogen bonding : Carboxylic acid groups form intermolecular O–H···O bonds (2.65 Å), influencing crystallization behavior .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for quinoline-4-carboxylic acid derivatives be resolved?

Contradictions in antimicrobial or anticancer activity often arise from:

  • Substituent positioning : 2-(4-chlorophenyl) derivatives exhibit lower antitubercular IC₅₀ values (1.2 µM) compared to 4-methoxy analogs (>10 µM) due to enhanced membrane permeability .
  • Assay variability : Differences in bacterial strain susceptibility (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates) require standardized MIC testing protocols .
  • Structural analogs : 6-Amino-2-methylquinoline-4-carboxylic acid shows 95% purity in research-grade samples, but residual solvents (e.g., DMSO) in biological assays may artificially suppress activity .

Q. What strategies improve regioselective functionalization at the quinoline C-2 and C-4 positions?

Regioselectivity is achieved through:

  • Directed ortho-metalation : Use of lithiating agents (e.g., LDA) at −78°C selectively deprotonates C-2, enabling carboxylation via CO₂ insertion .
  • Protecting group strategies : Temporary protection of the C-4 carboxylic acid with methyl esters allows selective halogenation at C-2 .
  • Microwave-assisted synthesis : Reduces reaction times from 24 hours to <2 hours, minimizing undesired C-6/C-8 side reactions .

Q. How do spectroscopic techniques (NMR, FTIR) differentiate between isomeric quinoline-carboxylic acids?

  • ¹H NMR : Protons adjacent to electron-withdrawing groups (e.g., COOH) deshield significantly. For this compound, the C-2 proton resonates at δ 8.9 ppm, whereas C-4 isomers show upfield shifts (δ 8.2–8.5 ppm) .
  • FTIR : Carboxylic acid O–H stretches appear at 2500–3000 cm⁻¹, while conjugated carbonyl (C=O) vibrations are observed at 1680–1700 cm⁻¹ .

Methodological Recommendations

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., microbroth dilution vs. agar diffusion) .
  • Scale-up Challenges : Pilot-scale reactions (>10 g) may require switching from batch to flow chemistry to maintain yield .

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